molecular formula C8H6ClF3S B6332127 2-Methyl-3-(trifluoromethylthio)chlorobenzene;  98% CAS No. 933674-77-2

2-Methyl-3-(trifluoromethylthio)chlorobenzene; 98%

Cat. No. B6332127
CAS RN: 933674-77-2
M. Wt: 226.65 g/mol
InChI Key: OABCAEKFJVLYTI-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethylthio)chlorobenzene is an organic compound with the molecular formula C8H6ClF3S . It is also known as 1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(trifluoromethylthio)chlorobenzene consists of a benzene ring substituted with a methyl group, a trifluoromethylthio group, and a chlorine atom . The exact positions of these substituents on the benzene ring can vary, which would result in different isomers of the compound.

Scientific Research Applications

Synthesis and Catalysis

The development and application of methodologies for the introduction of the SCF3 group into organic molecules have been a significant area of research. Rossi et al. (2018) discuss various strategies for synthesizing trifluoromethylthiolated carbonyl compounds, highlighting the use of radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents. This work emphasizes the importance of catalytic and stereoselective methods for obtaining enantiomerically enriched molecules, which are crucial for drug discovery and material science applications (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Electrophilic Reagents for Trifluoromethylthiolation

The search for efficient and versatile reagents for trifluoromethylthiolation has led to the development of novel electrophilic trifluoromethylthiolating agents. Shao et al. (2015) introduce shelf-stable, highly reactive reagents that can easily install the trifluoromethylthio group at the desired positions of a molecule, especially at a late stage of drug development. Their work provides a broad substrate scope and demonstrates the reagents' utility in transition-metal-catalyzed and organocatalytic asymmetric trifluoromethylthiolation reactions (Shao, Xu, Lu, & Shen, 2015).

Trifluoromethylthiolation and Bifunctionalization Techniques

Advanced techniques for the direct trifluoromethylthiolation and bifunctional chlorotrifluoromethylthiolation of organic compounds have been developed. Jiang et al. (2018) demonstrate the use of trifluoromethanesulfinyl chloride for catalyst-free trifluoromethylthiolation of indoles, thiophenes, and ketones. This approach allows for the functionalization of a wide range of substrates under mild conditions, showcasing the versatility and efficiency of the reagent for introducing the SCF3 group into various molecular frameworks (Jiang, Yan, Wang, Ding, Yi, & Zhang, 2018).

properties

IUPAC Name

1-chloro-2-methyl-3-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3S/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABCAEKFJVLYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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